molecular formula C15H12Cl2N2OS B5880468 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide

Cat. No. B5880468
M. Wt: 339.2 g/mol
InChI Key: ARLASTAXDPTIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide, also known as D4476, is a potent and selective inhibitor of casein kinase 1 (CK1), a family of serine/threonine protein kinases that play a crucial role in regulating a variety of cellular processes, including cell division, circadian rhythm, and Wnt signaling pathway. In recent years, D4476 has gained attention as a valuable tool for scientific research, particularly in the field of cancer research.

Mechanism of Action

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide acts as a competitive inhibitor of CK1, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream targets. By inhibiting CK1, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide disrupts various cellular processes that are regulated by this kinase, including the Wnt signaling pathway and circadian rhythm.
Biochemical and Physiological Effects:
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific cellular context. In cancer cells, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide inhibits cell growth and induces apoptosis by blocking the Wnt signaling pathway. In addition, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide has been shown to regulate the circadian rhythm by altering the phosphorylation state of clock proteins. Other studies have suggested that N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide may also have anti-inflammatory effects, although this has not been extensively studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide is its high selectivity for CK1, which allows researchers to specifically target this kinase without affecting other cellular processes. In addition, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide is relatively easy to synthesize and can be used in a variety of experimental systems, including cell culture and animal models. However, one limitation of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide is its relatively low potency compared to other CK1 inhibitors, which may limit its usefulness in certain experimental contexts.

Future Directions

There are several potential future directions for research on N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide. One area of interest is the development of more potent and selective CK1 inhibitors, which could be used to further investigate the role of this kinase in various cellular processes and diseases. In addition, there is growing interest in the use of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide and other CK1 inhibitors as potential cancer therapeutics, particularly in combination with other targeted therapies. Finally, further research is needed to fully understand the physiological and biochemical effects of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide in different cellular contexts, which could lead to new insights into the role of CK1 in health and disease.

Synthesis Methods

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide can be synthesized through a multi-step process, starting with the reaction of 2,4-dichloroaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-methylbenzoyl chloride to produce N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide.

Scientific Research Applications

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide has been widely used in scientific research to investigate the role of CK1 in various cellular processes and diseases. For example, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide has been shown to inhibit the growth and survival of cancer cells by blocking the Wnt signaling pathway, which is frequently dysregulated in cancer. In addition, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide has been used to study the circadian rhythm in various organisms, as CK1 plays a key role in regulating this process.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-9-2-4-10(5-3-9)14(20)19-15(21)18-13-7-6-11(16)8-12(13)17/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLASTAXDPTIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dichlorophenyl)carbamothioyl]-4-methylbenzamide

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